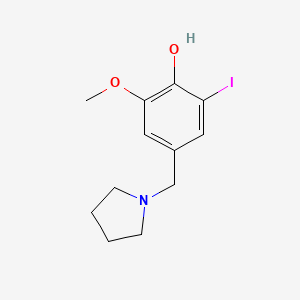![molecular formula C23H25NO3 B3852130 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3852130.png)
6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline
描述
6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline (DMNQ) is a synthetic compound that has been extensively studied due to its potential applications in scientific research. DMNQ belongs to the tetrahydroisoquinoline family of compounds and has been found to possess various biochemical and physiological effects.
作用机制
The mechanism of action of 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline involves the generation of ROS, which can cause oxidative damage to cellular components such as proteins, lipids, and DNA. 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline has been found to induce oxidative stress in cells by depleting intracellular glutathione levels, which are important antioxidants that protect cells from oxidative damage. The generation of ROS by 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline has also been found to activate various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline has been found to possess various biochemical and physiological effects. In vitro studies have shown that 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline can induce apoptosis (programmed cell death) in various cancer cell lines. 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline has been found to modulate the activity of various enzymes and transcription factors, including cyclooxygenase-2 (COX-2) and heme oxygenase-1 (HO-1).
实验室实验的优点和局限性
6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized in large quantities. 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline also generates ROS in a dose-dependent manner, allowing for precise control of experimental conditions. However, 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline also has some limitations. It can be toxic to cells at high concentrations, and its effects on cellular signaling pathways can be complex and difficult to interpret.
未来方向
There are several future directions for research on 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline analogs with improved potency and selectivity for specific cellular targets. Another area of interest is the use of 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline in the study of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline has been found to induce oxidative stress in neuronal cells, making it a potential tool for studying the role of oxidative stress in neurodegeneration. Finally, the development of new methods for delivering 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline to specific cell types or tissues could have important implications for the treatment of various diseases.
科学研究应用
6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in scientific research. One of the primary applications of 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline is in the study of oxidative stress and redox signaling pathways. 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline has been found to generate reactive oxygen species (ROS) and induce oxidative stress in cells, making it a valuable tool for studying the effects of ROS on cellular signaling pathways.
属性
IUPAC Name |
6,7-dimethoxy-2-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-25-21-9-8-17(19-6-4-5-7-20(19)21)14-24-11-10-16-12-22(26-2)23(27-3)13-18(16)15-24/h4-9,12-13H,10-11,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYCJAZCGAYZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCC4=CC(=C(C=C4C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-ethyl-1-piperidinyl)methyl]-2-naphthol](/img/structure/B3852051.png)
![6,8-dichloro-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3852056.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B3852059.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperidine](/img/structure/B3852064.png)

![1-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol hydrochloride](/img/structure/B3852070.png)
![N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B3852088.png)
![2-({bis[3-(dimethylamino)propyl]amino}methyl)phenol](/img/structure/B3852094.png)
![4-{3-[2-(4-phenyl-1H-imidazol-5-yl)phenoxy]propyl}morpholine](/img/structure/B3852096.png)
![4-{[benzyl(2-hydroxyethyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B3852099.png)
![1-(3-chlorophenyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B3852115.png)
![3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B3852123.png)
![1-[4-(dimethylamino)benzyl]-3-piperidinecarboxamide](/img/structure/B3852139.png)
![1,1'-[(2-chloro-6-fluorobenzyl)imino]di(2-propanol)](/img/structure/B3852147.png)